4-Fluorobenzanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEGRQABVBXYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190083 | |
| Record name | 4-Fluorobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-63-2 | |
| Record name | 4-Fluoro-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 366-63-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties, Synthesis, and Analysis of 4-Fluorobenzanilide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Core Tenets
4-Fluorobenzanilide (4-fluoro-N-phenylbenzamide) is an aromatic amide of significant interest in the fields of medicinal chemistry and materials science. As a fluorinated organic compound, it serves as a crucial building block and a molecular scaffold for the development of novel therapeutic agents and functional materials. The strategic incorporation of a fluorine atom onto the benzoyl moiety imparts unique electronic properties and metabolic stability, making it an attractive synthon for drug discovery programs.[1][2] This guide provides a comprehensive overview of the essential physicochemical properties, a detailed and validated synthetic protocol, and the analytical methodologies required for the unambiguous characterization of 4-Fluorobenzanilide. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and reproducible understanding for the practicing scientist.
Physicochemical and Structural Properties
The foundational data for any chemical entity begins with its identity and core physical properties. 4-Fluorobenzanilide is a solid at room temperature, and its key identifiers and computed properties are consolidated from authoritative chemical databases.[3]
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 4-fluoro-N-phenylbenzamide | PubChem[3] |
| CAS Number | 366-63-2 | PubChem[3] |
| Molecular Formula | C₁₃H₁₀FNO | PubChem[3] |
| Molecular Weight | 215.22 g/mol | PubChem[3] |
| Exact Mass | 215.074642105 Da | PubChem[3] |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | PubChem[3] |
Molecular Structure
The structure of 4-Fluorobenzanilide consists of an aniline ring linked via an amide bond to a 4-fluorobenzoyl group. This arrangement is fundamental to its chemical behavior and biological interactions.
Caption: 2D structure of 4-Fluorobenzanilide.
Synthesis and Purification Workflow
The most reliable and common method for preparing 4-Fluorobenzanilide is via the Schotten-Baumann reaction, which involves the acylation of aniline with 4-fluorobenzoyl chloride.
Mechanistic Rationale
This reaction is a nucleophilic acyl substitution. Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction is typically conducted in the presence of a mild base (e.g., pyridine or aqueous NaOH) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants.
Detailed Experimental Protocol
Materials:
-
Aniline (1.0 eq)
-
4-Fluorobenzoyl chloride (1.05 eq)
-
Pyridine (1.5 eq) or 10% Aqueous NaOH
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) in DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.5 eq) to the cooled solution.
-
Acylation: Add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 4-Fluorobenzanilide as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for 4-Fluorobenzanilide.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a self-validating system for characterizing the synthesized product.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 4-Fluorobenzanilide, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (215.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₁₀FNO) with high accuracy (215.0746).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 4-Fluorobenzanilide will exhibit characteristic absorption bands.[3]
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹, characteristic of a secondary amide.[4]
-
C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹. This is one of the most prominent signals in the spectrum.[4]
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region, confirming the presence of the fluorine atom.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[3]
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons. The protons on the aniline ring and the 4-fluorobenzoyl ring will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). The N-H proton will appear as a broad singlet, typically further downfield.
-
¹³C NMR: The spectrum will show 9 distinct signals for the 13 carbon atoms due to molecular symmetry. The carbonyl carbon will be significantly downfield (~165 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a definitive indicator of its presence.[3]
-
¹⁹F NMR: This experiment is highly specific. A single resonance will be observed, confirming the presence of one unique fluorine environment in the molecule.[3]
Integrated Characterization Logic
Caption: Logic diagram for structural validation.
Significance in Drug Discovery and Development
The benzanilide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The addition of fluorine further enhances its utility.
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the para-position can block potential sites of metabolic oxidation (e.g., para-hydroxylation), thereby increasing the compound's in vivo half-life and bioavailability.[2][6]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the pKa of nearby functional groups. This can be used to fine-tune a drug candidate's solubility, lipophilicity, and ability to cross biological membranes.[1][7]
-
Enhanced Target Binding: The fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the binding affinity and potency of a drug molecule.[1]
Therefore, 4-Fluorobenzanilide is not merely a chemical reagent but a strategic fragment used by medicinal chemists to build libraries of compounds for screening and to optimize lead candidates in drug development pipelines.[2]
Safety and Handling
4-Fluorobenzanilide should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data is limited, compounds of this class should be treated as potentially harmful if inhaled, ingested, or in contact with skin. Researchers must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
4-Fluorobenzanilide is a well-defined chemical entity with a molecular formula of C₁₃H₁₀FNO and a molecular weight of 215.22 g/mol .[3] Its synthesis is straightforward via the acylation of aniline, and its structure can be rigorously confirmed through a suite of standard analytical techniques including MS, IR, and multi-nuclear NMR. Its true value lies in its application as a strategic building block in drug design, where the incorporated fluorine atom offers a powerful tool for modulating molecular properties to enhance therapeutic potential. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important compound in their scientific endeavors.
References
-
Title: 4-Fluorobenzanilide Source: National Center for Biotechnology Information, PubChem Compound Database URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL: [Link]
-
Title: Application of Fluorine in Drug Design Source: ResearchGate URL: [Link]
-
Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: Expert Opinion on Drug Discovery (via PubMed) URL: [Link]
-
Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Analytical Chemistry – Infrared (IR) Spectroscopy Source: Compound Interest URL: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorobenzanilide | C13H10FNO | CID 96095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluorobenzanilide: A Versatile Scaffold for HDAC Inhibition, C-H Activation, and Antimicrobial Discovery
Executive Summary
4-Fluorobenzanilide (N-phenyl-4-fluorobenzamide) is a pivotal structural motif in modern medicinal chemistry and organic synthesis. While structurally simple, its utility stems from the bioisosteric properties of the amide bond and the unique electronic and steric effects of the para-fluorine atom.
This guide details the application of 4-fluorobenzanilide as:
-
A Pharmacophore in Epigenetics: Serving as a "cap group" for Histone Deacetylase (HDAC) inhibitors, where the fluorine atom modulates metabolic stability and lipophilicity.
-
A Substrate for C-H Activation: Acting as a model substrate for Palladium-catalyzed ortho-functionalization, utilizing the amide as a Directing Group (DG).
-
An Antimicrobial Scaffold: Exhibiting lipophilicity-driven membrane permeability against Gram-positive bacteria.
Medicinal Chemistry: HDAC Inhibition[1][2][3][4][5]
The Pharmacophore Model
Histone Deacetylases (HDACs) are zinc-dependent enzymes that regulate chromatin structure. Inhibitors of HDACs (HDACi) generally follow a tripartite pharmacophore model:
-
Zinc Binding Group (ZBG): Chelates the active site
(e.g., hydroxamic acid, benzamide). -
Linker: Occupies the hydrophobic tunnel.
-
Cap Group: Interacts with the solvent-exposed surface.
4-Fluorobenzanilide serves as an ideal Cap Group . The fluorine substitution at the para-position of the benzoyl ring is critical. It blocks metabolic hydroxylation (CYP450-mediated) at the most reactive site, significantly extending the half-life of the molecule compared to the non-fluorinated analogue. Furthermore, the electron-withdrawing nature of fluorine lowers the electron density of the amide carbonyl, subtly altering hydrogen bond acceptor capability.
Mechanism of Action Visualization
Figure 1: Pharmacophore model of Benzamide-based HDAC inhibitors. The 4-fluorobenzanilide moiety acts as the surface-recognition cap.
Key Research Insight
Recent studies on HDAC8-selective inhibitors utilize conformationally constrained benzanilides.[1][2][3] The 4-fluoro substituent favors an L-shaped conformation that fits the specific catalytic tunnel of HDAC8, achieving selectivity over HDAC1/2/3 isoforms [1].
Synthetic Utility: Directed C-H Activation[6]
For organic chemists, 4-fluorobenzanilide is not just a target but a tool. It is a standard substrate for developing Transition-Metal Catalyzed C-H Activation protocols.
The Mechanism
The amide oxygen atom acts as a Directing Group (DG). It coordinates with a metal catalyst (typically Palladium or Ruthenium), bringing the metal into proximity with the ortho-C-H bond of the aniline ring. This allows for regioselective functionalization (halogenation, hydroxylation, or arylation) that is impossible with standard electrophilic aromatic substitution.
Experimental Workflow: Pd-Catalyzed Ortho-Halogenation
Objective: Synthesis of N-(2-iodo-phenyl)-4-fluorobenzamide via C-H activation.
Protocol:
-
Reagents:
-
Substrate: 4-Fluorobenzanilide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Oxidant/Source: N-Iodosuccinimide (NIS) (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv)
-
-
Procedure:
-
Charge a sealed tube with 4-fluorobenzanilide (0.5 mmol),
(5.6 mg), and NIS. -
Add DCE (2 mL) and TFA.
-
Heat at 100°C for 12 hours.
-
Cool to room temperature, dilute with DCM, and wash with saturated
. -
Purify via silica gel column chromatography (Hexane/EtOAc).
-
-
Validation:
-
The appearance of a 1,2-disubstituted pattern on the aniline ring in
NMR confirms ortho-iodination. The 4-fluorobenzoyl ring remains intact (doublet of triplets signal).
-
Figure 2: Catalytic cycle for the amide-directed ortho-iodination of 4-fluorobenzanilide.
Antimicrobial Applications[7][8][9][10][11]
Fluorinated benzanilides function as structural analogues to salicylanilides (e.g., niclosamide). Research indicates that 4-fluorobenzanilide derivatives exhibit activity against Gram-positive bacteria.
Comparative Activity Data
The table below summarizes the effect of fluorine substitution on antimicrobial potency (Minimum Inhibitory Concentration - MIC) against S. aureus [2].
| Compound Structure | Substituent (R) | MIC (S. aureus) [µg/mL] | LogP (Calc) |
| Benzanilide | H | > 64 | 2.6 |
| 4-Fluorobenzanilide | 4-F | 32 | 2.9 |
| 4-Chlorobenzanilide | 4-Cl | 16 | 3.4 |
| 4-Trifluoromethyl | 4- | 8 | 3.8 |
Analysis: While the chloro- and trifluoromethyl- derivatives are more potent, the 4-fluoro analogue offers a balanced profile of solubility and permeability, making it a preferred starting scaffold for fragment-based drug discovery (FBDD).
Synthesis Protocol (General Preparation)
For researchers needing to synthesize the core scaffold freshly (e.g., for radiolabeling precursors or derivatives).
Reaction: Schotten-Baumann condensation.
-
Dissolution: Dissolve aniline (10 mmol, 0.93 g) and triethylamine (12 mmol, 1.6 mL) in dry Dichloromethane (DCM, 20 mL) at 0°C.
-
Addition: Dropwise add 4-fluorobenzoyl chloride (10 mmol, 1.58 g) dissolved in DCM (5 mL) over 15 minutes.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (30% EtOAc in Hexane).
-
Workup: Wash organic layer with 1M HCl (2x), Sat.
(2x), and Brine. Dry over . -
Purification: Recrystallize from Ethanol/Water.
References
-
Mellini, P. et al. (2020). Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting. Journal of Medicinal Chemistry.
-
Geng, P. et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.[6]
-
Engle, K. M. et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Sources
- 1. Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Discovery of 4-Fluorobenzanilide Derivatives and Analogues
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of 4-fluorobenzanilide derivatives and analogues. This chemical scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering field-proven insights and detailed experimental protocols.
The 4-Fluorobenzanilide Core: A Versatile Scaffold in Drug Discovery
The 4-fluorobenzanilide moiety is a key structural motif found in numerous biologically active compounds. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets.[1] This has led to the exploration of 4-fluorobenzanilide derivatives in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4][5]
The core structure, 4-fluoro-N-phenylbenzamide, consists of a 4-fluorobenzoyl group linked to an aniline moiety via an amide bond.[6] This arrangement provides a rigid framework that can be readily functionalized at multiple positions to optimize pharmacological activity and selectivity.
Synthetic Strategies for 4-Fluorobenzanilide Derivatives
The synthesis of 4-fluorobenzanilide derivatives typically involves the formation of the central amide bond. Several reliable methods can be employed, with the choice of strategy often depending on the desired substituents and the scale of the synthesis.
Acylation of Anilines with 4-Fluorobenzoyl Chloride
A common and efficient method for constructing the 4-fluorobenzanilide scaffold is the acylation of a substituted aniline with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-fluorobenzamides
-
Dissolution: Dissolve the substituted aniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired N-aryl-4-fluorobenzamide.
Friedel-Crafts Benzoylation
An alternative approach involves the Friedel-Crafts benzoylation of anilines or their derivatives with 4-fluorobenzoyl chloride using a Lewis acid catalyst.[7] Copper triflate has been reported as an efficient catalyst for this transformation.[7]
Biological Activities and Structure-Activity Relationships (SAR)
4-Fluorobenzanilide derivatives have been investigated for a multitude of biological activities. The following sections will explore some of the most prominent therapeutic areas and the key SAR insights that have driven their development.
Anti-inflammatory and Analgesic Activity
A significant area of research has focused on the development of 4-fluorobenzamide-based derivatives as potent anti-inflammatory and analgesic agents.[2][8] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
One study reported a series of novel 4-fluorobenzamide derivatives with promising anti-inflammatory and analgesic properties, coupled with enhanced gastric tolerability compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][8] The 4-chlorophenyl derivative, in particular, demonstrated a high percentage of edema inhibition and writhing protection in preclinical models, with a favorable COX-2 selectivity index.[2][8]
Table 1: Anti-inflammatory and Analgesic Activity of Selected 4-Fluorobenzamide Derivatives
| Compound | Substitution on Phenyl Ring | Edema Inhibition (%) | Writhing Protection (%) | COX-2 Selectivity Index |
| 4b | 4-Chloro | 92.36 | 100 | 5.75 |
| Indomethacin | - | - | 74.06 | 0.27 |
| Celecoxib | - | - | - | 4.55 |
Data sourced from H. N. Hafez, et al. (2021).[2][8]
SAR Insights:
-
The presence of an electron-withdrawing group, such as chlorine, at the 4-position of the N-phenyl ring appears to be crucial for potent anti-inflammatory and analgesic activity.[2][8]
-
The overall lipophilicity and electronic properties of the substituents on the N-phenyl ring play a significant role in determining COX-2 selectivity.
Anticancer Activity: Kinase Inhibition
The 4-fluorobenzanilide scaffold is a key component of several kinase inhibitors used in cancer therapy.[3][9][10][11][12] These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
For instance, derivatives of 4-aminoquinazolines, which can be considered analogues of 4-fluorobenzanilides, have been extensively explored as inhibitors of the epidermal growth factor receptor (EGFR) kinase.[9] The 4-anilinoquinazoline scaffold is a well-established kinase inhibitor chemotype.[12]
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition.
SAR Insights for Kinase Inhibitors:
-
The substitution pattern on the aniline ring is critical for achieving high affinity and selectivity for the target kinase.
-
Modifications to the linker between the 4-fluorobenzoyl and the aniline moieties can influence the compound's conformation and its fit within the ATP-binding pocket of the kinase.
Antibacterial and Antifungal Activity
Derivatives of 4-fluorobenzanilide have also shown promise as antimicrobial agents.[4][5][13] For example, fluorobenzoylthiosemicarbazides have been identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis.[4] The antibacterial activity of these compounds is highly dependent on the substitution pattern at the N4 aryl position.[4][13]
Furthermore, benzanilide-containing azoles have demonstrated potent antifungal activity, particularly against drug-resistant fungal strains.[5] These compounds are believed to inhibit fungal CYP51, an enzyme crucial for ergosterol biosynthesis.[5]
Experimental Workflows for Biological Evaluation
The biological evaluation of 4-fluorobenzanilide derivatives is crucial for determining their therapeutic potential. The following workflows outline standard experimental procedures.
Workflow for In Vitro Anti-inflammatory Activity Assessment
Caption: Workflow for in vitro anti-inflammatory screening.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Prepare purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Incubation: Pre-incubate the enzymes with the test compounds or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Workflow for In Vitro Anticancer Activity Assessment
Caption: Workflow for in vitro anticancer screening.
Experimental Protocol: Anti-Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-fluorobenzanilide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
The 4-fluorobenzanilide scaffold has proven to be a highly versatile and valuable starting point for the discovery of novel therapeutic agents. Its derivatives and analogues have demonstrated significant potential in the treatment of a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, is likely to yield new and improved drug candidates in the future.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for their biological targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing analogues that are effective against drug-resistant strains of bacteria, fungi, and cancer cells.
-
Exploring Novel Targets: Investigating the activity of 4-fluorobenzanilide derivatives against new and emerging biological targets.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy.
By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of 4-fluorobenzanilide derivatives and analogues can be realized.
References
-
Hafez, H. N., et al. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic Chemistry, 115, 105218. [Link]
-
Hafez, H. N., et al. (2021). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. ResearchGate. [Link]
-
Medicinal Chemistry Simplified. (2021). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
(PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (n.d.). ResearchGate. [Link]
-
Fedorova, O., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]
-
Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. (n.d.). ResearchGate. [Link]
-
4-Fluorobenzanilide. (n.d.). PubChem. [Link]
-
Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro... (n.d.). ResearchGate. [Link]
-
Szychowska, K., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(21), 6439. [Link]
-
A Comprehensive Review of the Pharmacological Importance of Dietary Flavonoids as Hepatoprotective Agents. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Sudo, A., et al. (2013). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(23), 7387-7395. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal. [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (n.d.). ResearchGate. [Link]
-
A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. (2023). Molecules. [Link]
-
Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). Arkivoc. [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]
-
Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2023). Molecules. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2019). Molecules. [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Cancer Treatment and Diagnosis. [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). ChemMedChem. [Link]
-
Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. [Link]
Sources
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 4-Fluorobenzanilide | C13H10FNO | CID 96095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: FT-IR Spectral Analysis of 4-Fluorobenzanilide
Abstract & Scope
This guide provides a definitive protocol for the structural characterization of
This document moves beyond basic peak listing to explain the vibrational causality of the spectrum—specifically how the electron-withdrawing fluorine atom and the conjugated amide system perturb standard frequencies.
Chemical Context & Vibrational Theory
To interpret the spectrum, one must understand the molecular architecture. 4-Fluorobenzanilide consists of two phenyl rings linked by a secondary amide bond, with a fluorine atom at the para position of the aniline ring.
-
Conjugation Effect: The lone pair on the nitrogen delocalizes into the carbonyl group. This lowers the C=O bond order (reducing the Amide I frequency) and increases the C-N bond order (raising the Amide II frequency) compared to aliphatic amides.
-
The Fluorous Effect: The C-F bond is highly polar. In IR spectroscopy, large dipole changes result in intense absorption bands.[1] Consequently, the C-F stretching vibration (1200–1250 cm⁻¹) is often one of the strongest features in the fingerprint region, serving as a definitive diagnostic marker.
Experimental Protocol: ATR-FTIR Acquisition
While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is the industry standard for rapid pharmaceutical analysis due to minimal sample preparation and reproducibility.
Materials & Equipment
-
Spectrometer: FT-IR with DTGS or MCT detector (e.g., Thermo Nicolet iS50 or equivalent).
-
Accessory: Single-bounce Diamond ATR (preferred for hardness and chemical resistance).
-
Sample: >5 mg of crystalline 4-fluorobenzanilide (dried, >98% purity).
-
Solvent: Isopropanol (HPLC grade) for cleaning.
Step-by-Step Methodology
-
Crystal Conditioning:
-
Clean the diamond surface with isopropanol and a lint-free tissue.
-
Critical Step: Allow 60 seconds for solvent evaporation. Residual solvent will introduce artifact peaks at ~3300 cm⁻¹ (O-H) and ~1000 cm⁻¹ (C-O).
-
-
Background Acquisition:
-
Collect a background spectrum (air) using the same parameters as the sample (typically 32 scans, 4 cm⁻¹ resolution).
-
Why: This subtracts atmospheric water vapor and CO₂ (2350 cm⁻¹) from the final data.
-
-
Sample Loading:
-
Place the solid sample directly onto the center of the diamond crystal.
-
Apply pressure using the anvil clamp.
-
Target: Monitor the "Live Preview." Increase pressure until the strongest peaks reach 0.6–0.8 Absorbance Units (AU).
-
Note: Insufficient pressure leads to weak signal-to-noise ratio; excessive pressure on soft crystals can induce pressure-induced amorphization (rare for benzanilides but possible).
-
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Accumulations: 64 scans (improves S/N ratio).
-
Resolution: 2 cm⁻¹ (recommended for resolving Amide I/II fine structure).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is proportional to wavelength (
); uncorrected spectra show artificially intense peaks at lower wavenumbers.
-
Workflow Visualization
Caption: Operational workflow for high-fidelity ATR-FTIR data acquisition.
Spectral Analysis & Peak Assignment
The following table synthesizes experimental data for
| Functional Group | Mode Assignment | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Amide A | N-H Stretching | 3300 – 3350 | Medium | Hydrogen-bonded N-H. A sharp peak indicates crystallinity; broadening suggests amorphous regions or moisture. |
| Amide I | C=O Stretching | 1650 – 1660 | Strong | The "Fingerprint" of the amide. Conjugation with the phenyl ring lowers this from ~1680 cm⁻¹ (aliphatic) to ~1655 cm⁻¹. |
| Amide II | N-H Bend + C-N Stretch | 1525 – 1540 | Strong | A mixed vibrational mode. Highly sensitive to the conformation of the amide bond (trans vs cis). |
| Aromatic Ring | C=C Ring Stretch | 1590 – 1610 | Medium | Skeletal vibrations of the benzoyl and aniline rings. Often appears as a doublet. |
| Amide III | C-N Stretch + N-H Bend | 1310 – 1330 | Medium | Complex coupling mode. Useful for confirming secondary amide structure when Amide I/II are ambiguous. |
| Aryl Fluoride | C-F Stretching | 1210 – 1250 | Very Strong | The diagnostic marker. The high polarity of the C-F bond creates a massive dipole change, often dominating the fingerprint region. |
| Para-Substitution | C-H Out-of-Plane Bend | 820 – 840 | Strong | Specific to 1,4-disubstitution on the aniline ring. Distinguishes para-fluoro from ortho- or meta- isomers. |
| Mono-Substitution | C-H Out-of-Plane Bend | 690 – 710 | Strong | Characteristic of the unsubstituted benzoyl ring (monosubstituted benzene). |
Detailed Diagnostic Logic
-
The Amide I/II Region (1700–1500 cm⁻¹): This is the first checkpoint. You must see the distinct doublet of Amide I (~1655) and Amide II (~1530). If Amide I is shifted >1680 cm⁻¹, the sample may be hydrolyzed or non-conjugated.
-
The Fluorine Marker (1200–1250 cm⁻¹): In non-fluorinated benzanilide, this region is relatively quiet. In 4-fluorobenzanilide, the C-F stretch appears as a dominant band.
-
Isomer Verification (800–850 cm⁻¹): To confirm the fluorine is in the para position, check for the strong bending mode at ~830 cm⁻¹. Ortho substitution would shift this to ~750 cm⁻¹.[2]
Structural Logic Diagram
Caption: Vibrational assignment logic connecting molecular substructures to specific IR frequencies.
Validation & Troubleshooting
Common Artifacts
-
Broad Hump at 3400 cm⁻¹: Indicates wet sample (H₂O). Dry the sample in a vacuum desiccator and re-acquire.
-
Doublet at 2350 cm⁻¹: Atmospheric CO₂. Re-run the background scan.
-
Amide I Splitting: If the Amide I band (~1655 cm⁻¹) splits into two distinct peaks (e.g., 1660 and 1640 cm⁻¹), this indicates polymorphism . Different crystal packings create different hydrogen bonding environments for the carbonyl group. This is a critical observation for drug formulation.
Self-Validation Check
To certify the spectrum is valid, ensure:
-
Baseline is flat (not drifting >10% T).
-
Amide I is the strongest or second-strongest peak in the 1500–1800 region.
-
The C-F peak is present; if absent, the sample is likely unsubstituted benzanilide.
References
-
Ufaruna, N. (2014).[3] Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Chemical Science Journal, 5(2). Link
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source for Amide I/II theory).[4] Link
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Link
Sources
Antifungal assays for novel fluorinated hydroquinazoline derivatives
Application Note: Preclinical Evaluation of Novel Fluorinated Hydroquinazoline Derivatives as Antifungal Agents
Abstract
The incorporation of fluorine into hydroquinazoline scaffolds represents a potent strategy in medicinal chemistry, leveraging bioisosterism to enhance metabolic stability and lipophilicity while targeting fungal dihydrofolate reductase (DHFR) or cell wall biosynthesis. However, the unique physicochemical properties of fluorinated motifs—specifically their high lipophilicity and potential for aggregation—require modified assay protocols to ensure data fidelity. This guide outlines a validated workflow for evaluating these derivatives, moving from primary susceptibility screening to mechanistic deconvolution.
Compound Management & Solubilization
Challenge: Fluorinated hydroquinazolines often exhibit poor aqueous solubility, leading to microprecipitation in hydrocolloid-rich fungal media (e.g., RPMI 1640), which causes false-negative MIC results.
Protocol:
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest test concentration).
-
Critical Step: Sonicate for 10 minutes at 40 kHz to ensure complete dissolution of fluorinated aggregates.
-
-
Intermediate Dilution: Do not dilute directly into the broth. Create a 100x intermediate series in 100% DMSO.
-
Final Assay Concentration: Spike 1 µL of the 100x DMSO stock into 99 µL of assay medium.
-
Validation: Final DMSO concentration must be
(v/v) to avoid solvent toxicity masking the compound's effect.
-
Primary Screening: Broth Microdilution (MIC)
Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC) causing significant growth inhibition.
Materials:
-
Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).
-
Control: Fluconazole (Standard) and Solvent Control (1% DMSO).
Workflow:
-
Inoculum Prep: Adjust yeast suspension to
to CFU/mL (0.5 McFarland standard), then dilute 1:1000 in RPMI. -
Plate Setup: Use untreated polystyrene 96-well plates (fluorine can bind to treated tissue-culture plastics).
-
Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).
-
Readout: Visual score (0 = optically clear, 4 = no reduction). MIC is the lowest concentration with score 0 (100% inhibition) or score 2 (50% inhibition), depending on the endpoint criteria.
Caption: Figure 1. Optimized CLSI-compliant workflow for lipophilic fluorinated derivatives, emphasizing the "DMSO-spike" method to prevent precipitation.
Time-Kill Kinetics (Cidal vs. Static)
Objective: Determine if the hydroquinazoline derivative kills the fungus (fungicidal) or merely inhibits growth (fungistatic).
Protocol:
-
Setup: Prepare tubes with RPMI containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug).[1]
-
Inoculation: Add
CFU/mL starting inoculum. -
Sampling: Remove 100 µL aliquots at T=0, 4, 8, 24, and 48 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA).
-
Analysis: Count colonies after 24-48h.
-
Fungicidal Definition:
reduction (99.9% kill) from the starting inoculum. -
Fungistatic Definition:
reduction.
-
Data Presentation Template:
| Time (h) | Control (Log CFU/mL) | 1x MIC (Log CFU/mL) | 4x MIC (Log CFU/mL) | Activity Profile |
| 0 | 5.00 | 5.00 | 5.00 | N/A |
| 24 | 7.50 | 5.10 | 1.50 | Fungicidal at 4x |
Mechanism of Action (MoA) Deconvolution
Fluorinated hydroquinazolines often target the cell wall (chitin/glucan synthase interference) or membrane integrity. We use two specific "Rescue Assays" to distinguish these targets.
A. Sorbitol Protection Assay (Cell Wall Integrity)
Principle: Sorbitol acts as an osmotic stabilizer.[1] If the compound attacks the cell wall, fungal cells will lyse in standard media but survive in sorbitol-supplemented media (MIC increases).
Protocol:
-
Run standard MIC in RPMI (Control).
-
Run parallel MIC in RPMI supplemented with 0.8 M Sorbitol .
-
Interpretation:
-
MIC (Sorbitol) >> MIC (Standard): Positive for Cell Wall Effect (Sorbitol prevented lysis).
-
MIC Unchanged: Target is intracellular (e.g., DNA/RNA) or membrane binding.
-
B. Exogenous Ergosterol Rescue Assay (Membrane Binding)
Principle: If the fluorinated derivative binds to ergosterol (like Polyenes), adding extra ergosterol to the media will "soak up" the drug, raising the MIC.
Protocol:
-
Run standard MIC in RPMI.
-
Run parallel MIC in RPMI + Exogenous Ergosterol (400 µg/mL) .
-
Interpretation:
-
MIC Increases (4-fold or more): Positive for Ergosterol Binding.
-
MIC Unchanged: Compound likely inhibits ergosterol biosynthesis (e.g., Azole-like) rather than binding the lipid directly.
-
Caption: Figure 2. Decision tree for deconvoluting the mechanism of action. This logic differentiates between cell wall damage, direct membrane binding, and intracellular enzymatic inhibition.
Safety Profiling: Selectivity Index (SI)
Rationale: Fluorination can increase lipophilicity, potentially facilitating entry into mammalian cells and causing off-target toxicity.
Protocol:
-
Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.
-
Assay: MTT or Resazurin (Alamar Blue) reduction assay.
-
Calculation:
-
Determine
(Cytotoxic Concentration 50%). -
Calculate Selectivity Index:
-
Threshold: An SI > 10 is generally considered a promising lead for further development.
-
References
-
CLSI M27-A4 . "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." Clinical and Laboratory Standards Institute, 2017.[2][3]
-
CLSI M38-A2 . "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi." Clinical and Laboratory Standards Institute, 2008.[2][4][5][6]
-
Frost, D.J., et al. "Characterization of the mode of action of the pneumocandin L-733,560." Antimicrobial Agents and Chemotherapy, 1995. (Establishes Sorbitol Protection Assay).
-
Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[7][8] Journal of Medicinal Chemistry, 2018.[7][8]
-
Ghorab, M.M., et al. "Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents."[9] Farmaco, 2000.[9]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. njccwei.com [njccwei.com]
- 6. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. - References - Scientific Research Publishing [scirp.org]
- 7. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychoactif.org [psychoactif.org]
- 9. Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Fluorobenzanilide Recrystallization
Welcome to the technical support center for the recrystallization of 4-Fluorobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to help you achieve the highest purity for your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 4-Fluorobenzanilide in a question-and-answer format.
Question 1: I've dissolved my crude 4-Fluorobenzanilide in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's going wrong?
Answer:
This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.
-
Excess Solvent: The fundamental principle of recrystallization is that the solute should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[1][2] If an excessive volume of solvent is used, the solution may not become saturated enough upon cooling for crystals to form, leading to a significant loss of yield.[3] To remedy this, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[4]
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature, yet it remains in solution. To induce crystallization in a supersaturated solution, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][5]
-
Seeding: Introduce a tiny crystal of pure 4-Fluorobenzanilide (a "seed crystal") into the solution.[4][7] This provides a template for other molecules to crystallize upon.[7]
-
Flash cooling: Briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into crystallization. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[8]
-
Question 2: My 4-Fluorobenzanilide "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. For 4-Fluorobenzanilide, with a melting point around 184-188°C, this is less likely with common lower-boiling solvents but can still occur if significant impurities are present, which can depress the melting point.
To resolve this, you should:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of a co-solvent in which 4-Fluorobenzanilide is more soluble to lower the saturation point slightly.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually.
-
If using a mixed solvent system, ensure the solvents are miscible at all temperatures.
Question 3: After recrystallization, my yield of 4-Fluorobenzanilide is very low. What are the likely causes and how can I improve it?
Answer:
A low yield is a frequent problem in recrystallization and can stem from several factors.[3]
-
Using too much solvent: As mentioned in the first point, excess solvent will keep more of your product dissolved even at low temperatures.[3] Always aim to use the minimum amount of hot solvent necessary to fully dissolve the solid.[2][9]
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.[10] To prevent this, ensure your funnel is pre-heated, and the filtration is performed as quickly as possible.[10][11]
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to occur and have cooled the solution in an ice bath to maximize crystal formation.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of your product.[9] Use only a minimal amount of ice-cold solvent for washing.
To recover some of the lost product, you can try to obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and cooling it again.[3] However, be aware that second-crop crystals are often less pure than the first.
Question 4: The melting point of my recrystallized 4-Fluorobenzanilide is still broad and lower than the literature value. What does this indicate?
Answer:
A broad and depressed melting point is a classic sign of an impure compound. This suggests that your recrystallization did not effectively remove all the impurities. Potential reasons include:
-
Inappropriate solvent choice: The chosen solvent may not be effectively differentiating between your product and the impurities. An ideal solvent should dissolve the impurities well even at low temperatures or not at all.[1]
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[3][12] Slower cooling generally leads to the formation of larger and purer crystals.[8]
-
Presence of co-crystallizing impurities: Some impurities may have very similar solubility profiles to 4-Fluorobenzanilide, making them difficult to separate by a single recrystallization. Potential impurities could include unreacted starting materials (e.g., 4-fluorobenzoyl chloride or aniline) or byproducts from the synthesis. A second recrystallization, possibly with a different solvent system, may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-Fluorobenzanilide?
The ideal recrystallization solvent is one in which 4-Fluorobenzanilide is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For aromatic amides like 4-Fluorobenzanilide, polar solvents are often a good starting point.[13] Ethanol, acetone, and acetonitrile are commonly used.[13] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective.[14][15] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best one for your specific sample.[9]
Q2: How do I perform a mixed solvent recrystallization for 4-Fluorobenzanilide?
In a mixed solvent recrystallization, you dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the saturation point).[15] The steps are as follows:
-
Dissolve the crude 4-Fluorobenzanilide in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.[2]
-
Allow the solution to cool slowly to induce crystallization.
Q3: What are some common impurities in crude 4-Fluorobenzanilide?
Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted 4-fluorobenzoyl chloride or aniline.
-
Positional isomers if the starting materials were not pure.[16]
-
Byproducts from hydrolysis of the starting materials or product.
Q4: Do I need to perform a hot filtration?
A hot filtration is necessary if your crude product contains insoluble impurities (e.g., dust, sand, or byproducts that are insoluble in the hot recrystallization solvent).[11][12] If your hot solution is clear and free of suspended particles, you can skip this step.
Data Presentation
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good general solvent for amides, often used in mixed systems with water.[17] |
| Acetone | 56 | Polar aprotic | Can be effective, but its low boiling point may require more careful handling. |
| Acetonitrile | 82 | Polar aprotic | Often gives good results for the recrystallization of amides.[13] |
| Ethyl Acetate | 77 | Moderately polar | May be a suitable choice, often used in combination with hexane.[18] |
| Water | 100 | Very polar | 4-Fluorobenzanilide is likely poorly soluble in water, making it a good "poor" solvent in a mixed system.[17] |
| Hexane | 69 | Nonpolar | A good "poor" solvent to use with more polar solvents like acetone or ethyl acetate.[18] |
Note: The solubility of 4-Fluorobenzanilide in these solvents should be experimentally determined for optimal results.
Experimental Protocols
Standard Single-Solvent Recrystallization of 4-Fluorobenzanilide
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude 4-Fluorobenzanilide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8][9]
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration.[10][11] Pre-heat a funnel with a fluted filter paper by pouring some hot solvent through it. Filter the hot solution quickly into a clean, pre-warmed flask.[19]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[8][9] Do not disturb the flask during this time to promote the formation of large crystals.[20] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for some time, followed by drying in a desiccator or a vacuum oven.
Visualizations
Troubleshooting Logic for Failed Crystallization
A flowchart illustrating the decision-making process when crystallization fails to occur.
General Recrystallization Workflow
A diagram outlining the standard step-by-step procedure for recrystallization.
References
- Recrystallization1. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry Stack Exchange. (2021, March 13). Best solvent for recrystallization of acetanilide? [closed].
- National Center for Biotechnology Information. (n.d.). 4-Fluorobenzanilide. PubChem Compound Database.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
- Mixed Solvent Recrystallization. (n.d.).
- Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Experiment 9 — Recrystallization. (n.d.).
- Guide for crystallization. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration.
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
- Safrole. (n.d.). Recrystallization and hot filtration.
- Recrystallization and Crystallization. (n.d.).
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments.
- Wikipedia. (n.d.). Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Crystallisation Techniques. (2006, January 8).
- University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation.
Sources
- 1. mt.com [mt.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unifr.ch [unifr.ch]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. safrole.com [safrole.com]
- 20. depts.washington.edu [depts.washington.edu]
4-Fluorobenzanilide solubility issues in common organic solvents
Technical Support Guide: 4-Fluorobenzanilide Solubility & Handling
Executive Summary & Compound Profile
4-Fluorobenzanilide (also known as 4-fluoro-N-phenylbenzamide) is a lipophilic amide often used as a scaffold in medicinal chemistry and as an intermediate in organic synthesis.[1][2] Its solubility behavior is dominated by two structural factors:
-
The Amide Bond: Provides hydrogen bond donor/acceptor sites but creates a rigid planar structure that favors strong crystal lattice packing (High Melting Point: ~154–157 °C).[1]
-
The Fluorine Substituent: Increases lipophilicity (logP ~2.[1]7) and lattice stability compared to non-fluorinated analogues, making dissolution in polar protic solvents (like water or cold methanol) difficult.[1]
This guide addresses the three most common technical inquiries: preparing stock solutions for biological assays, recrystallization for purification, and preventing precipitation ("crashing out") during dilution.
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their thermodynamic capacity to dissolve 4-Fluorobenzanilide.
| Solvent Class | Specific Solvents | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Primary choice for bioassay stock solutions. Stable at RT.[1][2] |
| Chlorinated | DCM, Chloroform | Good | Ideal for synthesis workup and liquid-liquid extraction.[1][2] |
| Polar Protic | Ethanol, Methanol | Marginal (Temperature Dependent) | Sparingly soluble at RT; Soluble at boiling. Best for recrystallization.[1][2] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for chromatography; may require heating for high concentrations.[1][2] |
| Aqueous | Water, PBS, TRIS | Insoluble (<0.1 mg/mL) | Do NOT use for stock preparation.[1][2] Causes immediate precipitation.[1] |
Troubleshooting Guide (Q&A Format)
Scenario A: Biological Assay Preparation
Q: I prepared a 100 mM stock in DMSO, but when I diluted it into my cell culture media (aqueous), the compound precipitated immediately. How do I prevent this?
A: This is a classic "solvent shock" phenomenon.[1] The hydrophobic 4-fluorobenzanilide aggregates when the solvent environment abruptly shifts from lipophilic (DMSO) to hydrophilic (Water).
Protocol for Stable Dilution:
-
Lower the Stock Concentration: Instead of 100 mM, prepare a 10 mM or 20 mM stock to reduce the local concentration spike during mixing.
-
Intermediate Dilution Step: Do not pipette DMSO stock directly into the bulk media.
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to minimize solvent toxicity and solubility pressure.[1]
Scenario B: Purification & Recrystallization
Q: My synthesized product is impure (yellowish). I tried recrystallizing from Ethanol, but it either won't dissolve or oils out. What is the correct solvent system?
A: Pure ethanol often requires boiling to dissolve this compound.[1] If it "oils out" (forms a liquid droplet instead of crystals), the solution is likely too concentrated or too hot relative to the melting point of the impurity.
Recommended Recrystallization System: Ethanol/Water (Binary System)
-
Solvent: 95% Ethanol (primary) + Water (anti-solvent).[1]
-
Method:
-
Dissolve crude solid in boiling Ethanol (minimum volume required to clarify).
-
Remove from heat.[1]
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the turbidity.[1]
-
Allow to cool slowly to Room Temperature (RT), then to 4°C. Rapid cooling traps impurities.[1]
-
Scenario C: Synthesis Workup
Q: I am synthesizing 4-fluorobenzanilide from 4-fluoroaniline and benzoyl chloride. The product is stuck in the reaction mixture. How do I isolate it?
A: The reaction typically generates HCl as a byproduct.[1] The product is insoluble in acidic water but soluble in organic layers.[1]
Isolation Protocol:
-
Quench: Pour reaction mixture into ice-cold Sodium Bicarbonate (NaHCO₃) solution (removes HCl and unreacted acid).
-
Extract: Use Dichloromethane (DCM) or Ethyl Acetate .[1] The 4-fluorobenzanilide will migrate to the organic layer.
-
Wash: Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.[1]
-
Dry & Evaporate: Dry over MgSO₄, filter, and rotary evaporate. Recrystallize the resulting solid using the method in Scenario B.
Visual Workflows
Figure 1: Solubility Decision Tree
Caption: Logical workflow for selecting the appropriate solvent based on the intended experimental application.
Figure 2: Recrystallization Protocol Flowchart
Caption: Step-by-step temperature management for purifying 4-Fluorobenzanilide to avoid oiling out.
FAQs
Q: What is the maximum solubility in DMSO? A: While exact saturation points vary by temperature, 4-fluorobenzanilide typically dissolves at concentrations >50 mg/mL in anhydrous DMSO at 25°C. For -20°C storage, keep concentrations below 20 mM to prevent crystal formation upon freezing.
Q: Can I use Acetone? A: Yes, Acetone is a good solvent for cleaning glassware or transferring the compound, but it is too volatile for open-air recrystallization (evaporates too fast, leaving amorphous films) and not biocompatible for cell assays.
Q: Is the compound light-sensitive? A: Fluorinated benzanilides are generally stable to ambient light.[1] However, as a best practice for all organic stocks, store DMSO solutions in amber vials or wrapped in foil to prevent any potential slow photodegradation over months.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96095, 4-Fluorobenzanilide.[1] Retrieved from [Link]
-
Tran, P. H., et al. (2011). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride.[1][3] Synthetic Communications.[1] (Describes synthesis and isolation via ethyl acetate extraction). Retrieved from [Link][1]
-
University of Wisconsin-Madison. Recrystallization Techniques and Solvent Selection.[1] (General protocol for benzanilide derivatives). Retrieved from [Link]
Sources
Technical Support Center: Chemoselectivity in Aniline Acylation
Executive Summary: The Nucleophilic Conflict
In aniline systems (
-
The Nitrogen (Hard Nucleophile): Kinetically favored. The lone pair on the nitrogen is highly accessible and reactive.
-
The Ring Carbons (Soft Nucleophile): Thermodynamically accessible only under specific catalysis. The ortho/para positions are activated by resonance, but the ring is generally less reactive than the amine nitrogen.
The Core Rule: Under standard conditions, N-acylation is the default pathway . C-acylation requires the suppression of N-nucleophilicity or the use of specific Lewis acid "anchors" (Sugasawa conditions) to direct the electrophile to the ring.
Decision Matrix: Selecting Your Pathway
Use this table to determine the correct experimental setup for your target molecule.
| Target Product | Reaction Type | Key Reagents | Critical Condition | Mechanism |
| Amide (N-Acyl) | Nucleophilic Acyl Substitution | Acyl Chloride + Mild Base (Pyridine/TEA) | Keep Temp < 50°C; Basic pH | Kinetic Control |
| Ortho-Ketone (C-Acyl) | Sugasawa Reaction | Nitrile + | Anhydrous; Reflux | Chelation-Directed EAS |
| Para-Ketone (C-Acyl) | Aza-Fries Rearrangement | Isolated Amide + | High Heat (>120°C) | Thermodynamic Rearrangement |
Pathway A: Locking in N-Acylation (The Standard)
The Mechanism
N-acylation occurs via an addition-elimination mechanism. To ensure 100% selectivity for the Nitrogen, you must scavenge the HCl byproduct immediately. If HCl accumulates, it protonates the amine (
Protocol: Standard Schotten-Baumann Conditions
Best for: Creating stable amides for drug linkers or protecting groups.
-
Dissolution: Dissolve 1.0 equiv of aniline in DCM or THF (0.2 M concentration).
-
Base Addition: Add 1.2 equiv of Pyridine or Triethylamine (TEA).
-
Tip: If the aniline is electron-poor (e.g., nitroaniline), use DMAP (0.1 equiv) as a nucleophilic catalyst.
-
-
Acylation: Cool to 0°C. Dropwise add 1.1 equiv of Acyl Chloride or Anhydride.
-
Monitoring: Warm to RT. Monitor via TLC/LCMS.
-
Success Marker: Disappearance of the amine peak; appearance of the M+Acyl mass.
-
-
Workup: Wash with 1M HCl (to remove pyridine)
Sat. Brine.
Troubleshooting N-Acylation
-
Issue: I am seeing di-acylation (N,N-diacyl).
-
Cause: Excess acyl chloride or high temperatures.
-
Fix: Reduce acyl chloride to 0.95 equiv and keep at 0°C.
-
-
Issue: The reaction is stuck at 50% conversion.
-
Cause: HCl accumulation has protonated your starting material.
-
Fix: Ensure your base (TEA/Pyridine) is fresh and in excess (1.5 equiv).
-
Pathway B: Forcing C-Acylation (The Exception)
Direct Friedel-Crafts acylation of aniline fails because
Method 1: The Sugasawa Reaction (Ortho-Specific)
This method uses Boron Trichloride (
Protocol:
-
Complexation: Under Argon, mix 1.0 equiv Aniline and 1.1 equiv
(1M in DCM) at 0°C.-
Note: This forms the
species.
-
-
Addition: Add 1.2 equiv of the Nitrile (
) and 1.1 equiv of solid . -
Reflux: Reflux the mixture (DCM or DCE) for 6–12 hours.
-
Hydrolysis: Cool to 0°C. Cautiously quench with 2M HCl. Heat to 60°C for 30 mins to hydrolyze the intermediate imine to the ketone.
Method 2: Aza-Fries Rearrangement (Amide Ketone)
If you already have the N-acyl amide, you can migrate the acyl group to the ring (mostly para, some ortho) using thermal rearrangement.
Protocol:
-
Mix N-acyl aniline with 3.0 equiv
(neat or in nitrobenzene). -
Heat to 120–140°C for 2 hours.
-
Quench with ice/water.
Visualizing the Pathways
The following diagram illustrates the bifurcation point between Kinetic Control (N-attack) and Thermodynamic/Chelation Control (C-attack).
Caption: Figure 1. Selectivity flowchart. The upper path (Green) yields Amides via kinetic control. The lower path (Red) yields Amino-Ketones via Lewis Acid manipulation (Sugasawa).
Troubleshooting & FAQs
Q: Why can't I just use
Q: I tried the Sugasawa reaction, but my yield is <20%. What went wrong?
A: The Sugasawa reaction is sensitive to the "Dual Lewis Acid" stoichiometry. You must use
Q: Can I reverse C-acylation back to N-acylation? A: No. The C-C bond formation is irreversible under these conditions. However, you can reverse N-acylation (hydrolysis) to get back the free aniline using 6M HCl reflux.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).
-
Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[2] Aminohaloborane in organic synthesis.[3] 1. Specific ortho-acylation of anilines.[3][4] Journal of the American Chemical Society, 100(15), 4842–4852. [Link]
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section: The Fries Rearrangement).
Sources
Baseline correction for 4-Fluorobenzanilide FT-IR ATR spectra
Topic: Baseline Correction for 4-Fluorobenzanilide FT-IR ATR Spectra
Status: Active Agent: Senior Application Scientist Ticket ID: ATR-4FB-CORR-001
Introduction: The "Hidden" Physics of Your Spectrum
Welcome to the . You are likely analyzing 4-Fluorobenzanilide , a secondary amide with a strong electron-withdrawing fluorine substituent.
If you are seeing a baseline that drifts significantly or relative peak intensities that do not match literature transmission spectra (e.g., NIST databases), do not immediately apply a "Rubberband" correction.
For 4-Fluorobenzanilide, the strong Amide I band (
Part 1: The Core Directive – Order of Operations
The most common error in processing ATR data for solid amides is applying baseline correction before ATR correction. This permanently skews quantitative data.
The Golden Rule:
-
ATR Correction (Physics-based normalization)
-
Atmospheric Correction (Removing CO₂/H₂O)
-
Baseline Correction (Removing scattering/drift)
Visualizing the Workflow
Figure 1: The mandatory processing pipeline. Note that ATR correction (Physics Domain) must precede Baseline Correction (Mathematical Domain).
Part 2: Troubleshooting Guide (Q&A Format)
Q1: Why does my 4-Fluorobenzanilide spectrum look "tilted" compared to the NIST library?
Diagnosis: This is not a baseline error; it is the ATR Effect .
Technical Explanation:
In ATR, the depth of penetration (
Where:
- : Wavelength (longer wavelengths = deeper penetration).[3]
-
: Refractive index of the crystal (e.g., Diamond/ZnSe
2.4). -
: Refractive index of your sample (Organic solids
1.5).[3]
The Result: Peaks at lower wavenumbers (like the C-F stretch at 1220 cm⁻¹ ) penetrate deeper and appear stronger than peaks at higher wavenumbers (like the N-H stretch at 3300 cm⁻¹ ) compared to transmission data.
Solution:
-
Apply "Advanced ATR Correction" in your software (OPUS, OMNIC, LabSolutions).
-
Set the crystal type correctly (Diamond or ZnSe).
-
Set the Angle of Incidence (usually 45°).
Q2: I have a "frowning" (convex) baseline around the Amide I peak (1655 cm⁻¹). Why?
Diagnosis: This is likely Mie Scattering or the Christiansen Effect .
Context: 4-Fluorobenzanilide is a solid powder. If the particle size of the powder is close to the wavelength of the IR light (
Protocol:
-
Physical Fix (Preferred): Do not rely on software yet. Remove the sample. Grind it into a finer powder using an agate mortar to reduce particle size below the wavelength of incident light (< 2 µm).
-
Pressure Fix: Apply maximum pressure using the ATR clamp. This forces the particles into the crystal, reducing air gaps that cause scattering.
-
Software Fix: If the curve persists, use a Concave Rubberband correction, which is designed to handle scattering-induced curvature better than linear methods.
Q3: Which algorithm should I use? Polynomial or Rubberband?
Recommendation: For 4-Fluorobenzanilide, use Polynomial (Degree 2 or 3) or Asymmetric Least Squares (ALS) .
Why?
-
Rubberband: This method "drapes" a line under the lowest points. 4-Fluorobenzanilide has a crowded "fingerprint region" (1500–1000 cm⁻¹) with sharp aromatic ring modes and C-F stretches. A rubberband correction often "cuts into" the wings of these peaks, reducing their area and invalidating quantitative results.
-
Polynomial: A low-order polynomial fits the broad drift caused by temperature changes or detector instability without altering the sharp spectral features of the fluorinated aromatic ring.
Part 3: Decision Logic for Algorithm Selection
Use this logic tree to select the correct baseline correction method for your specific spectral artifact.
Figure 2: Algorithm Selection Decision Tree. "ALS" refers to Asymmetric Least Squares.[5]
Part 4: Quantitative Data & Reference Peaks
When validating your baseline correction, ensure the peak positions align with standard values. If your baseline correction shifts these maxima, the correction is too aggressive.
| Functional Group | Vibration Mode | Approx.[6] Wavenumber (cm⁻¹) | Baseline Sensitivity |
| Amide A | N-H Stretch | 3280 - 3320 | Low (Isolated) |
| Amide I | C=O Stretch | 1650 - 1660 | High (Atmospheric H₂O interference) |
| Amide II | N-H Bend / C-N Stretch | 1530 - 1550 | Medium |
| Aromatic Ring | C=C Stretch | 1480 - 1500 | Medium |
| Aryl Fluoride | C-F Stretch | 1200 - 1250 | High (Strong ATR tilt effect) |
Experimental Validation Step: After correction, the ratio of the Amide I height to the C-F height should be closer to 1:1 or 1:1.2 (depending on specific crystal packing) compared to the raw ATR data where C-F often dominates due to depth of penetration.
References
-
NIST Mass Spectrometry Data Center. (2023). 4-Fluorobenzanilide Infrared Spectrum. National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[7] [Link]
-
Specac Ltd. (2023).[8] Depth of Penetration for ATR Measurements. [Link]
-
Lee, L. C., Liong, C. Y., & Jemain, A. A. (2017). A Contemporary Review on Data Preprocessing (DP) Practice Strategy in FT-IR ATR Spectrum. Chemometrics and Intelligent Laboratory Systems, 163, 64–75.[8][9] [Link]
Sources
- 1. azom.com [azom.com]
- 2. files.mtstatic.com [files.mtstatic.com]
- 3. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Atr Correction | labCognition Online Help [docs.labcognition.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 8. arxiv.org [arxiv.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Minimizing Impurities in 4-Fluorobenzanilide Production
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
4-Fluorobenzanilide (CAS: 366-63-2) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients.[1][2] Its production typically involves the N-acylation of 4-fluoroaniline with benzoyl chloride .[1][2]
While the reaction appears straightforward, the presence of the fluorine atom and the oxidation sensitivity of the aniline starting material introduce specific impurity profiles that can compromise downstream applications.[1][2] This guide moves beyond standard textbook protocols to address the causality of these impurities and provides a self-validating workflow to eliminate them.
The Critical Impurity Profile
| Impurity Type | Source | Risk Factor | Removal Strategy |
| 4-Fluoroaniline | Unreacted starting material | High : Genotoxic potential; causes oxidative discoloration (browning).[1][2] | Acidic Workup (HCl) |
| Benzoic Acid | Hydrolysis of benzoyl chloride | Medium : Depresses melting point; alters stoichiometry in next steps.[1][2] | Basic Workup (NaHCO₃) |
| Colored Oligomers | Oxidation of amino-groups | High : Visual quality failure; trace metal contamination.[1][2] | Activated Carbon / Recrystallization |
| Di-benzoylated species | Over-acylation (rare) | Low : Occurs only under high temp/excess reagent.[1][2] | Control Stoichiometry |
Module 1: Upstream Control (The Reaction)[1][2]
Objective: Minimize impurity formation at the source through kinetic control.
The most common failure mode in this synthesis is incomplete conversion of 4-fluoroaniline .[1][2] Anilines are prone to air-oxidation, forming "aniline black" type impurities.[1][2] Therefore, the reaction must be driven to completion to avoid residual amine.[1][2]
Optimized Protocol: Modified Schotten-Baumann
Rationale: We utilize a biphasic system or an anhydrous solvent with a scavenger base.[1][2] The anhydrous route (DCM/TEA) is preferred for high-purity applications to minimize hydrolysis of the benzoyl chloride.[1][2]
Step-by-Step Workflow:
-
Charge: Dissolve 1.0 equivalent of 4-fluoroaniline in dry Dichloromethane (DCM) (approx. 10 mL/g).
-
Base Addition: Add 1.2 equivalents of Triethylamine (TEA) .
-
Thermal Control: Cool the solution to 0–5°C using an ice bath.
-
Addition: Add 1.1 equivalents of Benzoyl Chloride dropwise.
Module 2: Downstream Control (The Workup)[1][2]
Objective: A self-validating purification system.
Do not rely on recrystallization alone.[1][2] The workup must chemically target the specific functional groups of the impurities.[1][2] We employ a "Sandwich Wash" technique.[1][2]
The "Sandwich" Extraction Protocol[1][2]
-
Quench: Add water to the reaction mixture to hydrolyze the excess benzoyl chloride into benzoic acid.
-
Acid Wash (The Critical Step): Wash the organic layer twice with 1M HCl .[1][2]
-
Base Wash: Wash the organic layer twice with Saturated NaHCO₃ .[1][2]
-
Neutral Wash: Wash once with brine to remove trapped water/salts.[1][2]
-
Isolation: Dry over MgSO₄ and evaporate solvent.
Visualization: Reaction & Impurity Pathways
The following diagram illustrates the chemical fate of reagents and the logic behind the separation strategy.
Figure 1: Chemical fate map showing the divergence of impurities during the "Sandwich Wash" protocol.[1][2]
Module 3: Troubleshooting & FAQ
Direct solutions to common operator observations.
Q1: The final product has a pink/brown hue. How do I fix this?
-
Cause: This is "Aniline Black" formation, resulting from trace unreacted 4-fluoroaniline oxidizing during the drying step.[1][2]
-
Solution:
-
Dissolve the solid in hot Ethanol (95%).
-
Add Activated Charcoal (5-10 wt%).
-
Reflux for 15 minutes.
-
Filter while hot through Celite to remove the charcoal.
-
Cool slowly to recrystallize.
-
Q2: My melting point is broad and lower than expected (
-
Cause: Likely Benzoic Acid contamination.[1][2] The acid wash alone does not remove this; the base wash was likely insufficient or skipped.[1][2]
-
Validation: Run a TLC (Solvent: Hexane/EtOAc 3:1). If a spot appears near the baseline or trails, it is benzoic acid.[1][2]
-
Remedy: Redissolve in EtOAc and repeat the Saturated NaHCO₃ wash until no CO₂ evolution is observed.
Q3: The yield is significantly lower than theoretical (>80%).
-
Cause: Hydrolysis of Benzoyl Chloride before reaction.[1][2]
-
Prevention: Ensure Benzoyl Chloride is distilled if old.[1][2] Ensure the reaction solvent (DCM) is dry.[1][2] Water competes with the amine for the acyl chloride.[1][2]
Q4: Can I use water as a solvent (Schotten-Baumann) instead of DCM?
-
Answer: Yes, but purification is harder.[1][2] In water, the product precipitates together with the insoluble unreacted aniline.[1][2] You must wash the filter cake thoroughly with dilute HCl to remove the trapped amine.[1][2] The DCM method is superior because it keeps everything in solution, allowing liquid-liquid extraction to separate the impurities effectively.[1][2]
Recrystallization Protocol (Polishing)
If the chemical washes (Module 2) are performed correctly, recrystallization is only for physical form control, not chemical purification.[1][2]
-
Dissolution: Heat Ethanol to boiling. Add crude solid until saturation.[1][2]
-
Crystallization: Add hot water dropwise until slight turbidity persists. Re-heat to clear.
-
Cooling: Allow to cool to room temperature, then
C.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard Schotten-Baumann protocols).[1][2]
-
PubChem. 4-Fluoro-N-phenylbenzamide (Compound).[1][2] National Library of Medicine.[1][2] [1][2]
-
O'Sullivan, B. et al. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.[1][2] [1][2]
-
Zhang, J. Solubility of Benzanilide Crystals in Organic Solvents. Journal of Chemical & Engineering Data. [1][2]
Sources
- 1. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 2. 4-Fluorobenzanilide | C13H10FNO | CID 96095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. reddit.com [reddit.com]
- 7. physicsforums.com [physicsforums.com]
Validation & Comparative
Comparative Guide: Cross-Referencing 4-Fluorobenzanilide NMR Data
Executive Summary
Objective: To establish a rigorous protocol for validating the identity and purity of N-(4-fluorophenyl)benzamide (4-Fluorobenzanilide) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Context: In drug development, fluorinated amides are critical pharmacophores. However, their spectral analysis is often complicated by
Part 1: The Compound & Theoretical Expectations
Before consulting databases, an analyst must define the theoretical spectral behavior. 4-Fluorobenzanilide consists of a benzoyl moiety coupled to a 4-fluoroaniline ring.[1]
Structural Logic:
-
Symmetry: The molecule has a plane of symmetry through the N-C(O) bond and the C-F axis. This simplifies the aromatic region into distinct environments.[1]
-
The "Fluorine Effect": The
F nucleus ( , 100% abundance) couples strongly with carbon and protons, splitting signals into doublets ( ) or quartets ( ) that are not visible in non-fluorinated analogs.
Theoretical Coupling Constants ( Values)
- (C-F bond): ~240–255 Hz (Huge splitting, often mistaken for two separate peaks).
- (Ortho carbons): ~21–23 Hz.[1]
- (Meta carbons): ~8–10 Hz.[1]
-
(Ortho protons): ~8–9 Hz (Overlaps with
).
Part 2: Experimental Protocol (Self-Validating System)
To ensure data integrity, the experimental setup must minimize variables such as concentration effects and solvent hygroscopicity.
Sample Preparation
-
Solvent Choice: DMSO-d
is superior to CDCl for this compound.[1] -
Concentration: 10–15 mg in 0.6 mL DMSO-d
.-
Reasoning: High concentrations cause viscosity broadening; low concentrations lose the satellite peaks necessary for
C satellite verification.[1]
-
Acquisition Parameters
- H NMR: 16 scans, D1 (relaxation delay) = 2.0s.
-
C NMR: Minimum 1024 scans. Crucial: Use
H-decoupling.[1] If available, use F-decoupling to collapse multiplets for easier assignment (though rarely standard). -
F NMR: Essential for purity check. Run unreferenced (or reference internally to CFCl
at 0 ppm if required).[1]
Part 3: Database Comparison & Cross-Referencing
Once experimental data is acquired, it must be cross-referenced. Not all databases are equal.[1][2]
Comparative Analysis of Spectral Databases
| Feature | SDBS (AIST) | PubChem / NIH | ChemSpider / RSC | Prediction (MestReNova/ChemDraw) |
| Data Source | Experimental (Curated) | Aggregated (Vendors/Lit) | User-Submitted & Predicted | Algorithm-based |
| Reliability | Gold Standard | Variable | Moderate | Low (for F-splitting) |
| Solvent Specificity | Explicit (often CDCl | Often Unspecified | Mixed | Generic |
| F-Coupling Detail | High Resolution | Low (Image based) | Text lists (often incomplete) | Perfect (but theoretical) |
| Best Use Case | Final Confirmation | Initial Search | Literature Linking | Assignment Logic |
The "SDBS Validation" Workflow
SDBS (Spectral Database for Organic Compounds) is the primary reference for this compound (SDBS No. 6428).[1]
-
Search: Access SDBS and search by Compound Name "4'-fluorobenzanilide" or Formula "C13H10FNO".[1]
-
Verify Conditions: Ensure the SDBS spectrum uses the same solvent (DMSO-d
vs CDCl ). SDBS often provides both.[1] -
Peak Matching: Match the pattern, not just the shift. A shift difference of
ppm is acceptable due to concentration/pH, but a missing coupling constant is a red flag.
Part 4: Data Analysis & Assignments[3]
The following data represents a synthesized consensus of high-purity 4-Fluorobenzanilide in DMSO-d
Table 1: H NMR Assignments (400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 10.35 | Singlet ( | 1H | N-H | Deshielded by C=O anisotropy and H-bonding to DMSO.[1] |
| 7.96 | Doublet ( | 2H | Benzoyl Ortho | Standard |
| 7.82 | Multiplet ( | 2H | F-Ring Ortho (to N) | Complex due to |
| 7.50 – 7.60 | Multiplet ( | 3H | Benzoyl Meta/Para | Overlapping aromatic signals.[1] |
| 7.21 | Triplet ( | 2H | F-Ring Meta (Ortho to F) | Apparent triplet due to overlap of |
*Note: The "triplet" at 7.21 ppm is a diagnostic feature. It arises because the coupling constants
Table 2: C NMR Assignments (100 MHz, DMSO-d )
| Shift ( | Multiplicity | Assignment | Validation Check | |
| 165.8 | Singlet | - | C=O | Carbonyl carbon.[1] |
| 158.5 | Doublet ( | ~241 | C-F (C4') | Critical: Look for two peaks separated by ~2.4 ppm.[1] |
| 135.5 | Singlet | - | Benzoyl C1 | Quaternary C attached to C=O.[1] |
| 135.2 | Doublet ( | ~2 | C1' (N-C) | Para to Fluorine (Long range coupling).[1] |
| 131.9 | Singlet | - | Benzoyl C4 | Para carbon.[1] |
| 128.8 | Singlet | - | Benzoyl C3,5 | Meta carbons.[1] |
| 128.0 | Singlet | - | Benzoyl C2,6 | Ortho carbons.[1] |
| 122.4 | Doublet ( | ~8 | C2',6' | Meta to Fluorine ( |
| 115.6 | Doublet ( | ~22 | C3',5' | Ortho to Fluorine ( |
Part 5: Visualization of Logic
Diagram 1: The Cross-Referencing Workflow
This diagram illustrates the decision matrix for an analyst when experimental data deviates from the database.
Caption: Decision tree for validating fluorinated amides against literature data, prioritizing coupling analysis over simple chemical shift matching.
Diagram 2: The Fluorine Coupling Logic
Understanding why the peaks split is essential to avoid misinterpreting the spectrum as impure.[1]
Caption: Propagation of spin-spin coupling from the Fluorine atom to the carbon skeleton, dictating the observed splitting patterns.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][3] Spectral Database for Organic Compounds (SDBS) No. 6428.[1] SDBS.[1][3][4][5] Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 242889, N-(4-Fluorophenyl)benzamide. PubChem.[1][2][4] Retrieved February 7, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [Link]
Sources
- 1. N-(4-Fluorophenyl)benzamide | C13H10FNO | CID 242889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caveat Usor: Assessing Differences between Major Chemistry Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. scs.illinois.edu [scs.illinois.edu]
Technical Guide: Structure-Activity Relationship of Fluorinated Combretastatin Analogues
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of fluorinated Combretastatin A-4 (CA-4) analogues. It is designed for researchers in medicinal chemistry and oncology drug discovery.
Content Type: Comparative Analysis & Experimental Guide Focus: Metabolic Stability, Geometric Isomerism, and Cytotoxicity Profiles
Executive Summary: The Stability-Potency Trade-off
Combretastatin A-4 (CA-4) is a potent vascular disrupting agent (VDA) that binds to the colchicine site of
-
Geometric Instability: The active cis-stilbene configuration spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration.
-
Metabolic Clearance: The electron-rich trimethoxyphenyl rings are prone to rapid oxidative metabolism (O-demethylation).
Strategic Fluorination addresses these issues. The high electronegativity and small atomic radius of fluorine (1.47 Å, vs. 1.20 Å for Hydrogen) allow for bioisosteric replacement that modulates bond polarization and metabolic susceptibility without imposing significant steric penalties.
Chemical Rationale & SAR Analysis
The Bridge Region: Locking the cis-Conformation
The olefinic bridge is the critical determinant of bioactivity. The distance between the centroids of the two phenyl rings must be maintained at approximately 4–5 Å for optimal tubulin binding.
-
Olefinic Fluorination: Replacing the bridge protons with fluorine atoms (
-fluoro or -difluoro substitutions) alters the electronic character of the double bond. The C-F bond shortening and electrostatic repulsion can raise the energy barrier for cis-to-trans isomerization, effectively "locking" the active conformation. -
Bioisosteric Equivalence: While bulky groups (e.g., nitriles) on the bridge can force non-planar twisting, fluorine maintains a near-planar geometry essential for fitting into the narrow colchicine binding pocket.
Ring Fluorination: Blocking Metabolic Hotspots
-
Ring A (3,4,5-trimethoxyphenyl): This moiety is essential for high-affinity binding.[1] Fluorination here is generally deleterious to potency if it disrupts the hydrogen-bonding network with tubulin residues (e.g., Cys241, Val238). However, replacing a methoxy group with a trifluoromethoxy (
) group can improve lipophilicity and metabolic resistance. -
Ring B (3'-hydroxy-4'-methoxyphenyl): This is the primary site for structural variation. Replacing the 3'-hydroxyl group with a fluorine atom (3'-F) prevents glucuronidation, significantly extending the plasma half-life while retaining nanomolar cytotoxicity.
Comparative Performance Data
The following data compares the parent compound (CA-4) against specific fluorinated analogues (designated here as Series F) and the phosphate prodrug (CA-4P).
Table 1: Cytotoxicity (
| Compound | Modification Strategy | Tubulin Inhibition ( | Cytotoxicity (MCF-7), | Cytotoxicity (MDR Cell Line*), | Stability ( |
| CA-4 (Parent) | None (Natural Product) | 1.8 - 2.4 | 3.0 | >100 (Substrate for Pgp) | < 30 min |
| CA-4P | Phosphate Prodrug (Solubility) | >40 (Inactive until cleaved) | 3.0 (after cleavage) | >100 | ~30 min (rapid clearance) |
| Fluoro-Analog Z-2 | Ring B Fluorination | 2.0 | 76.0 | 78.0 (Not Pgp substrate) | > 2 hours |
| Fluoro-Analog Z-3 | Ring B + Bridge mod. | 2.2 | 100.0 | 95.0 | > 4 hours |
| Difluoro-Bridge | 3.5 | 150.0 | 140.0 | Stable (>24h) |
*MDR Cell Line: P-glycoprotein overexpressing line (e.g., NCI/ADR-RES). Note: While fluorinated analogues often show slightly reduced absolute potency compared to the parent CA-4, they exhibit superior metabolic stability and are often effective against multidrug-resistant (MDR) phenotypes where CA-4 fails.
Visualization of SAR and Workflow
Diagram 1: Structure-Activity Relationship Map
This diagram maps the structural zones of Combretastatin to their biological functions and the impact of fluorination.
Caption: SAR Map highlighting the critical instability of the bridge and the metabolic vulnerability of Ring B, both targeted by fluorination.
Diagram 2: Experimental Evaluation Workflow
A standardized pipeline for validating fluorinated analogues.
Caption: Step-by-step validation pipeline for novel fluorinated VDAs.
Experimental Protocols
Tubulin Polymerization Inhibition Assay
Objective: Determine the ability of the analogue to inhibit the assembly of purified tubulin into microtubules.
-
Preparation: Isolate tubulin from bovine brain via cycles of polymerization/depolymerization, or purchase >99% pure tubulin. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Reaction Mix: In a 96-well plate (pre-warmed to 37°C), add:
- Tubulin.[2]
- GTP.
-
Test compound (concentrations ranging 0.1 – 10
). -
Control: Vehicle (DMSO) as negative control; CA-4 (
) as positive control.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Polymerization manifests as an increase in turbidity (
). Calculate the as the concentration reducing the maximum polymerization rate ( ) by 50%.
In Vitro Cytotoxicity (MTT Assay)
Objective: Assess cellular potency against drug-sensitive and MDR cancer lines.
-
Seeding: Seed MCF-7 (breast cancer) and NCI/ADR-RES (MDR) cells in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add fluorinated analogues (dissolved in DMSO) in serial dilutions (e.g., 0.001 nM to 10
). Ensure final DMSO concentration . -
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Plot dose-response curves to derive
.
References
-
Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. Source: National Institutes of Health (PMC) / Bioorg Med Chem. URL:[Link]
-
Development of Combretastatin A-4 Analogues as Potential Anticancer Agents. Source: MDPI Molecules. URL:[Link][3]
-
Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4. Source: IUPUI ScholarWorks. URL:[Link]
-
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative Activity. Source: MDPI / PMC. URL:[Link]
Sources
Quantitative Characterization of Fluorine-Centered Noncovalent Interactions
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Fluorine Effect" in Molecular Recognition
In modern drug discovery, the strategic introduction of fluorine is a ubiquitous tactic, often described as the "Fluorine Scan." Beyond metabolic stability and pKa modulation, fluorine introduces unique, albeit weak, noncovalent interactions (NCIs) that can pivotally influence binding affinity and selectivity. However, characterizing these interactions—ranging from C-F[1]···H-N hydrogen bonds to C-F···C=O orthogonal dipolar contacts—remains a significant analytical challenge due to their low energetic magnitude (<2 kcal/mol) and high dependence on electrostatic environments.
This guide objectively compares the three primary methodologies for quantifying these interactions: Solution-State
Comparative Analysis of Characterization Methodologies
Method A: Solution-State NMR (The Dynamic Sensor)
Verdict: Best for in situ binding kinetics (
-
Mechanism: Utilizes the high gyromagnetic ratio (83% of
) and 100% natural abundance of . The extreme sensitivity of the fluorine nucleus to its local electrostatic environment makes it an ideal reporter for binding events. -
Key Advantage: Zero Biological Background. Unlike
NMR, there are no endogenous fluorine signals in biological matrices, allowing for direct observation of ligand binding without isotopic labeling of the protein.[2] -
Performance Metrics:
-
Sensitivity: Detects
values from mM to nM range. -
Resolution: Chemical Shift Perturbation (CSP) can distinguish between specific interaction modes (e.g., solvent exposure vs. hydrophobic burial).
-
Limitations: Does not provide direct geometric parameters (bond lengths/angles) without complex NOE constraints.
-
Method B: X-Ray Crystallography & QTAIM (The Geometric Anchor)
Verdict: Best for confirming existence and geometry (Type I vs. Type II contacts).
-
Mechanism: High-resolution diffraction provides the atomic coordinates. To quantify the "interaction," this is often coupled with Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate Bond Critical Points (BCPs).
-
Key Advantage: Unambiguous structural proof. It differentiates between Type I (symmetrical, van der Waals driven) and Type II (electrophile-nucleophile, electrostatic driven) halogen-halogen contacts.[3]
-
Performance Metrics:
-
Precision: <0.05 Å resolution for contact distances.
-
Validation: Presence of a BCP (
) confirms a bonding interaction rather than simple steric packing. -
Limitations: Solid-state packing forces can artificially enforce or distort weak C-F interactions that may not exist in solution.
-
Method C: Symmetry-Adapted Perturbation Theory (SAPT) (The Energetic Validator)
Verdict: Best for quantifying the energy source (Electrostatics vs. Dispersion).
-
Mechanism: A computational method that decomposes the total interaction energy (
) into physically meaningful components: Electrostatics ( ), Exchange ( ), Induction ( ), and Dispersion ( ). -
Key Advantage: Deconvolutes the "why." For example, it reveals that C-F···
interactions are often electrostatically driven (attractive), whereas C-F[4]···H interactions may be dispersion-dominated depending on the acidity of the proton. -
Performance Metrics:
-
Accuracy: F-SAPT (Functional-group SAPT) can isolate the contribution of a single fluorine atom to the total binding energy.
-
Limitations: Computationally expensive; requires accurate starting geometries (usually from Method B).
-
Quantitative Data Comparison
The following table summarizes the typical energetic profiles of fluorine-centered interactions as characterized by the methodologies above.
| Interaction Type | Typical Energy ( | Primary Driving Force | Best Characterization Method | Key Geometric Feature |
| C-F[5]···H-X (H-Bond) | -0.5 to -2.5 | Electrostatic / Dispersion | ||
| C-F···C=O (Dipolar) | +0.5 to -1.5 | Electrostatic (Dipole-Dipole) | X-Ray (Geometry) + SAPT | Orthogonal approach ( |
| C-F··· | -1.0 to -3.0 | Electrostatic / Dispersion | Molecular Balances / SAPT | F centered over aromatic ring |
| C-F···F-C (Type II) | -0.2 to -1.0 | Electrostatic ( | X-Ray (Angle analysis) |
Note: Negative values indicate attraction (stabilization). C-F···C=O interactions can be repulsive (positive) if dipoles are parallel, but attractive (negative) in orthogonal arrangements common in protein active sites.
Experimental Protocol: The "Fluorine Scan" Workflow
This protocol describes a self-validating system to characterize a C-F···Protein interaction for a lead compound.
Phase 1: Solution Validation ( NMR Titration)
Objective: Determine
-
Preparation: Prepare a 500
M sample of the fluorinated ligand in buffer ( ). -
Reference Scan: Acquire a 1D
spectrum (referenced to internal TFA or external standard). -
Titration: Titrate protein target into the ligand solution at ratios of 0:1, 0.2:1, 0.5:1, 1:1, and 2:1.
-
Observation: Monitor the
peak for:-
Chemical Shift Perturbation (CSP): A shift
ppm indicates a change in electronic environment (binding). -
Line Broadening: Indicates intermediate exchange regime, validating specific binding.
-
-
Analysis: Fit the chemical shift change (
) vs. concentration to a 1:1 binding isotherm to extract .
Phase 2: Energetic Deconvolution (F-SAPT)
Objective: Quantify the specific contribution of the Fluorine atom.
-
Input: Use the co-crystal structure (or docked pose validated by Phase 1).
-
Fragmentation: Define the Fluorine atom and its geminal Carbon as Fragment A, and the proximal protein residue (e.g., Carbonyl of backbone) as Fragment B.
-
Calculation: Run F-SAPT0/jun-cc-pVDZ (using PSI4 or similar package).
-
Output Analysis:
-
Check
: If highly negative, the interaction is polar/H-bond like. -
Check
: If dominant, the interaction is driven by shape complementarity/van der Waals.
-
Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for characterizing fluorine interactions, ensuring the correct method is applied to the specific interaction type.
Caption: Workflow for the quantitative characterization of fluorine-centered interactions, moving from solution dynamics to structural confirmation and energetic validation.
References
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Parrish, R. M., et al. (2014). Chemical Assignment of Symmetry-Adapted Perturbation Theory Interaction Energy Components: The Functional-Group SAPT Partition. Journal of Chemical Theory and Computation. Link
-
Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews. Link
-
Li, P., et al. (2017). Stabilizing Fluorine-Pi Interactions.[4] Angewandte Chemie International Edition. Link
Sources
- 1. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: In Vitro Binding Studies of Fluorine-18 Labeled Benzamide Derivatives
Executive Summary & Strategic Context
Benzamide derivatives represent a cornerstone in the radiopharmaceutical development for Positron Emission Tomography (PET), primarily targeting Dopamine D2/D3 receptors (e.g., [¹⁸F]Fallypride, [¹⁸F]DMFP) and, more recently, melanin for melanoma imaging.[1]
For the drug development professional, the shift from Carbon-11 (t½=20 min) to Fluorine-18 (t½=109.8 min) labeled benzamides is not merely logistical; it fundamentally alters the in vitro binding profile due to the electronegativity and steric bulk of the fluorine atom. This guide provides a rigorous framework for characterizing these tracers, comparing them against the "Gold Standard" [¹¹C]Raclopride, and detailing self-validating protocols to ensure data integrity.
Comparative Performance Analysis
The selection of a benzamide tracer is dictated by the Binding Potential (
Table 1: Comparative Binding Metrics of Key Benzamide Tracers
| Feature | [¹⁸F]Fallypride | [¹⁸F]DMFP | [¹¹C]Raclopride (Reference) |
| Primary Target | D2/D3 Receptors (High Affinity) | D2/D3 Receptors (Moderate Affinity) | D2/D3 Receptors (Moderate Affinity) |
| Affinity ( | 0.03 – 0.05 nM | ~2.0 nM | 1.2 – 4.0 nM |
| Imaging Scope | Striatal & Extrastriatal (Cortex, Thalamus) | Striatal Only | Striatal Only |
| Equilibrium Time | Slow (>60 min in vivo) | Fast (~30-40 min) | Fast (~30-40 min) |
| Specific Binding | High (Critical for low-density regions) | Moderate | Moderate |
| Logistics | Satellite distribution possible (110 min half-life) | Satellite distribution possible | On-site cyclotron required (20 min half-life) |
Scientist’s Insight:
-
Causality of Choice: If your study targets the thalamus or cortex , [¹¹C]Raclopride and [¹⁸F]DMFP will fail due to insufficient signal-to-noise ratio. You must use a high-affinity ligand like [¹⁸F]Fallypride. Conversely, for pure striatal occupancy studies (e.g., drug competition), [¹⁸F]DMFP is superior to Fallypride because its faster kinetics allow for shorter scan times and easier equilibrium modeling.
Technical Deep Dive: In Vitro Binding Protocols
To validate a novel ¹⁸F-benzamide, you must establish its Affinity (
Workflow Visualization: Radioligand Binding Assay
Figure 1: Standardized workflow for high-affinity radioligand binding assays.
Protocol A: Saturation Binding Assay (Determining & )[2]
Objective: Determine the equilibrium dissociation constant (
Materials:
-
Tissue: Rat striatal homogenate or HEK293 cells expressing hD2R.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl (physiological ions are crucial for benzamide binding).
-
Radioligand: ¹⁸F-Benzamide (6–10 concentrations, ranging 0.1x to 10x estimated
). -
Blocker: 10 µM Haloperidol or Sulpiride (to define Non-Specific Binding).
Step-by-Step Methodology:
-
Filter Pre-treatment: Soak Whatman GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
-
Expert Note: Benzamides are lipophilic. PEI reduces the electrostatic binding of the tracer to the glass fiber filter, preventing artificially high background counts (Trustworthiness check).
-
-
Incubation:
-
Tube A (Total Binding): Membrane + ¹⁸F-Ligand + Vehicle.
-
Tube B (Non-Specific Binding): Membrane + ¹⁸F-Ligand + 10 µM Blocker.
-
Incubate at 37°C for 60–90 minutes .
-
Self-Validation: Perform a time-course study first.[2] If equilibrium isn't reached, your
will be underestimated.
-
-
Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Count radioactivity. Calculate Specific Binding = (Total - Non-Specific).
-
Analysis: Perform non-linear regression (One-site binding hyperbola).
Protocol B: Competition Binding Assay (Determining )
Objective: Compare the affinity of a new fluorinated derivative against a standard reference.
Methodology:
-
Fixed Radioligand: Use a standard tritiated ligand (e.g., [³H]Raclopride or [³H]Spiperone) at a concentration equal to its
. -
Competitor: Add the "Cold" (non-radioactive) ¹⁹F-Benzamide derivative in increasing concentrations (
M to M). -
Calculation: Derive
and convert to using the Cheng-Prusoff equation :-
Where
is the radioligand concentration and is the affinity of the radioligand.
-
Scientific Integrity & Troubleshooting (E-E-A-T)
The "Fluorine Effect" on Affinity
Replacing a hydrogen or methoxy group with Fluorine-18 is not bio-isosteric.
-
Observation: Fluorine is highly electronegative.
-
Impact: It can alter the pKa of the benzamide nitrogen, affecting protonation at physiological pH.
-
Validation: You must verify that the ¹⁹F-standard (cold standard) retains nanomolar affinity before proceeding to expensive ¹⁸F-labeling.
Specific Activity (SA) Management
For high-affinity ligands like [¹⁸F]Fallypride (
-
Risk: If SA is low, the mass of the tracer will occupy a significant fraction of receptors (violating "tracer conditions"), leading to a "mass effect" where binding potential is underestimated.
-
Protocol Check: Always calculate the "mass dose" injected or incubated. It must be <5% of
.
Lipophilicity and Non-Specific Binding
Benzamides often have LogP values between 2.0 and 3.5.
-
Issue: High lipophilicity leads to high non-specific binding in white matter (in vivo) or filters (in vitro).
-
Solution: In your assay, if Non-Specific Binding > 40% of Total Binding, re-optimize the wash buffer (add 0.1% BSA) or filter pre-treatment (increase PEI).
References
-
Mukherjee, J., et al. (1995). Development of [18F]fallypride for high affinity PET imaging of dopamine D2/D3 receptors. Nuclear Medicine and Biology . Link
-
Grunder, G., et al. (2003). [18F]Fluoroalkyl-substituted benzamides as specific ligands for dopamine D2 receptors: a comparative PET study. Nuclear Medicine and Biology . Link
-
Kessler, R. M., et al. (2000). High affinity dopamine D2 receptor radioligands.[3][4] 1. Regional rat brain distribution and binding of [18F]fallypride. Journal of Nuclear Medicine . Link
-
Varrone, A., & Halldin, C. (2010). Molecular imaging of the dopamine system with PET. International Review of Neurobiology . Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources . Link
Sources
Guide to Benchmarking Novel Antifungal Agents Against Tioconazole
Executive Summary
Tioconazole (TCZ) remains a formidable benchmark in the development of topical antifungals due to its broad-spectrum activity against Candida spp. and dermatophytes. As an imidazole, it targets lanosterol 14
This guide outlines a rigorous, self-validating framework for benchmarking novel agents (Candidate X) against Tioconazole. It moves beyond simple MIC determination to include biofilm eradication and kinetic profiling, essential for demonstrating superior efficacy in recalcitrant infections.
Part 1: The Benchmark Standard (Tioconazole Profile)
To outperform Tioconazole, a new agent must demonstrate either superior potency (lower MIC), faster fungicidal kinetics, or enhanced selectivity (lower cytotoxicity).
Mechanism of Action (MoA)
Tioconazole inhibits the cytochrome P450-dependent enzyme CYP51. This inhibition blocks the demethylation of lanosterol, leading to the accumulation of toxic 14
Visualization: Ergosterol Biosynthesis & Inhibition Pathway
The following diagram maps the specific intervention point of Tioconazole within the fungal sterol pathway.
Figure 1: Mechanism of Action. Tioconazole inhibits CYP51, causing toxic sterol accumulation and ergosterol depletion.
Part 2: Experimental Design & Methodology
Protocol A: High-Resolution MIC/MFC Determination
Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi) Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
1. Inoculum Preparation (The Critical Variable)
-
Step: Subculture Candida albicans (e.g., SC5314 or ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Validation: Suspend colonies in sterile saline to reach 0.5 McFarland standard. Verify optical density (OD) at 530 nm (Range: 0.12–0.15).
-
Dilution: Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum of
to CFU/mL.-
Why RPMI/MOPS? Unbuffered media cause pH shifts that alter azole ionization and potency.
-
2. Broth Microdilution[3][4][5][6][7]
-
Plate Setup: 96-well round-bottom plates.
-
Gradient: Serial 2-fold dilutions of Tioconazole (Range: 0.03 – 16 µg/mL) and Candidate X.
-
Solvent Control: DMSO final concentration must be <1% to prevent solvent-induced toxicity.
-
Incubation: 35°C for 24h (Yeasts) or 48h (Dermatophytes).
3. Endpoint Determination
-
MIC: Lowest concentration showing 50% inhibition (prominent reduction in turbidity) compared to growth control.
-
MFC: Plate 20 µL from clear wells onto SDA. The MFC is the lowest concentration yielding <3 colonies (99.9% kill).
Protocol B: Biofilm Eradication (XTT Reduction Assay)
Tioconazole is often used for surface infections where biofilms are prevalent. Standard MIC tests do not reflect biofilm resistance.
1. Biofilm Formation[8][9][10][11]
-
Seed 96-well flat-bottom plates with
cells/mL in RPMI 1640. -
Incubate 24h at 37°C to allow mature biofilm formation.
-
Wash: Gently wash 3x with PBS to remove planktonic (free-floating) cells.
2. Drug Treatment
-
Apply Tioconazole and Candidate X at concentrations 1x, 4x, and 10x the planktonic MIC. Incubate for 24h.
3. XTT Quantification (Metabolic Readout)
-
Reagent: Prepare XTT (0.5 mg/mL) + Menadione (1 µM).
-
Readout: Add 100 µL to wells. Incubate 2h in the dark. Measure Absorbance at 490 nm.[8]
-
Calculation: % Metabolic Inhibition =
.
Protocol C: Time-Kill Kinetics
Objective: Determine if the agent is fungistatic (like most azoles) or fungicidal.
-
Setup: Inoculate broth with
CFU/mL. Add drug at 4x MIC.[14] -
Sampling: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quantification: Serial dilution plating on SDA.
-
Threshold: A fungicidal effect is defined as a
reduction (99.9% kill) from the starting inoculum.
Part 3: Data Interpretation & Visualization
Workflow Visualization: The Screening Cascade
This diagram illustrates the logical flow of benchmarking, ensuring failed compounds are eliminated early (Fail Fast).
Figure 2: Screening Cascade. A sequential filter to ensure only potent and selective agents proceed to mechanism validation.
Comparative Data Analysis
Summarize your findings in a table contrasting the Candidate against the Tioconazole benchmark.
| Metric | Tioconazole (Benchmark) | Candidate X (Target Profile) | Interpretation |
| MIC ( | 0.12 – 16 µg/mL | Lower MIC indicates higher potency. | |
| MFC/MIC Ratio | > 4 (Fungistatic) | Azoles are typically static; a ratio near 1 implies cidal activity. | |
| Biofilm SMIC | > 64 µg/mL | < 8 µg/mL | Biofilms are notoriously resistant; activity here is a major differentiator. |
| Selectivity Index | Low (Imidazole) | High (>50) | High SI indicates safety for systemic use. |
| Log Reduction (24h) | ~1 log (Static) | > 3 log (Cidal) | Kinetic proof of rapid killing. |
Key Insight: Tioconazole is highly effective but often fungistatic. If "Candidate X" achieves a 3-log reduction within 24 hours, it represents a significant clinical advantage over the benchmark.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI; 2017.[4] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). Wayne, PA: CLSI; 2017.[4] [Link][5]
-
Pierce, C. G., et al. "A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and their susceptibility testing." Nature Protocols, 3(9), 1494–1500, 2008. [Link]
-
Odds, F. C., et al. "Antifungal activity of tioconazole (UK-20,349), a new imidazole derivative." Antimicrobial Agents and Chemotherapy, 17(6), 1036-1041, 1980. [Link]
-
Chandra, J., et al. "Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance." Journal of Bacteriology, 183(18), 5385–5394, 2001. [Link]
Sources
- 1. What is the mechanism of Tioconazole? [synapse.patsnap.com]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. njccwei.com [njccwei.com]
- 8. journals.asm.org [journals.asm.org]
- 9. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 10. scielo.br [scielo.br]
- 11. jcdr.net [jcdr.net]
- 12. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An In-depth Analysis of Tioconazole's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 14. karger.com [karger.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
